N-[5-(3-chloro-4-methoxyphenyl)pyridin-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Description
N-[5-(3-chloro-4-methoxyphenyl)pyridin-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a 3-chloro-4-methoxyphenyl group, a cyclobutyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[5-(3-chloro-4-methoxyphenyl)pyridin-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-26-20(16(12-24-26)13-4-3-5-13)21(27)25-19-9-7-15(11-23-19)14-6-8-18(28-2)17(22)10-14/h6-13H,3-5H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRNXDNEYLQEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)NC3=NC=C(C=C3)C4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high yields . This reaction uses palladium catalysts and boron reagents to form carbon-carbon bonds between the pyridine and phenyl rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reduce the reaction time. The choice of solvents, catalysts, and purification methods are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chloro-4-methoxyphenyl)pyridin-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and activity.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[5-(3-chloro-4-methoxyphenyl)pyridin-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(3-chloro-4-methoxyphenyl)pyridin-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole Derivatives: Used in medicinal chemistry for their antifungal and anticancer activities.
Quinolinyl-pyrazoles: Studied for their pharmacological potential in treating various diseases.
Uniqueness
N-[5-(3-chloro-4-methoxyphenyl)pyridin-2-yl]-4-cyclobutyl-2-methylpyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural features, which confer specific reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
